

# Application of Latanoprost in 3D Eye Organoid Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Three-dimensional (3D) eye organoid models, derived from human pluripotent stem cells (hPSCs), are revolutionizing ophthalmic research. These self-organizing structures recapitulate key aspects of retinal development and architecture, offering an unparalleled platform for disease modeling, drug screening, and toxicological studies.[1][2] Latanoprost, a prostaglandin  $F2\alpha$  analog, is a first-line treatment for glaucoma, primarily acting by increasing uveoscleral outflow to reduce intraocular pressure (IOP).[3][4] Recent studies have begun to explore the broader effects of latanoprost and other prostaglandin analogs on various ocular cell types and their interactions within 3D organoid systems. These investigations are shedding light on both the therapeutic mechanisms and potential side effects of these drugs.[5]

This document provides detailed application notes and protocols for utilizing latanoprost in 3D eye organoid models, summarizing key findings and methodologies to facilitate further research in this area.

## **Application Notes**

The application of latanoprost in 3D eye organoid models has primarily focused on two areas: modeling the side effects on periocular tissues and investigating its neuroprotective potential on retinal cells.



## **Modeling Prostaglandin-Associated Periorbitopathy**

A common side effect of topical prostaglandin analogs is deepening of the upper eyelid sulcus (DUES). 3D organoids derived from human orbital fibroblasts (HOFs) and orbital adiposederived stem cells (OASCs) have been instrumental in modeling this phenomenon.

#### Key Findings:

- Prostaglandin F2α agonists, including latanoprost, significantly inhibit the size of 3D organoids derived from HOFs and OASCs, particularly during adipogenic differentiation.
- These analogs modulate the expression of extracellular matrix (ECM) components within the organoids.
- The effects are receptor-specific, with PGF2α and EP3 receptor agonists inhibiting organoid size and lipid formation, while EP2 receptor agonists can promote growth.

### **Investigating Neuroprotective Effects**

Beyond its IOP-lowering effects, latanoprost has demonstrated neuroprotective properties on retinal cells, a crucial aspect for glaucoma treatment as the disease is characterized by retinal ganglion cell death. Retinal organoids provide a human-relevant system to dissect these mechanisms.

#### Key Findings:

- Latanoprost exhibits a direct anti-apoptotic effect on retinal neuro-glial cells by inhibiting caspase-3.
- This neuroprotective effect is mediated through the activation of the p44/p42 mitogenactivated protein kinase (MAPK) signaling pathway.
- Latanoprost has been shown to increase blood velocity in the optic nerve head, an effect independent of IOP reduction, suggesting a direct vascular or cellular interaction.

## **Quantitative Data Summary**



The following tables summarize the quantitative data from key studies on the effects of prostaglandin analogs in 3D ocular models.

Table 1: Effect of Prostaglandin Analogs on 3D Orbital Fibroblast Organoid Size

| Prostaglandin<br>Analog | Concentration | Effect on Organoid<br>Size                                  | Reference |
|-------------------------|---------------|-------------------------------------------------------------|-----------|
| Bimatoprost Acid        | 100 nM        | Significant inhibition of size increase during adipogenesis |           |
| Prostaglandin F2α       | 100 nM        | Significant inhibition of size increase during adipogenesis |           |

Table 2: Dose-Dependent Effects of Prostaglandin Agonists on 3D OASC Spheroid Size

| Agonist                        | Concentration<br>Range (µM) | Primary Effect on<br>Spheroid Size                    | Reference |
|--------------------------------|-----------------------------|-------------------------------------------------------|-----------|
| Bimatoprost (PGF2α<br>agonist) | 0.001 - 10                  | Significant inhibition                                |           |
| Sulprostone (EP3 agonist)      | 0.01 - 10                   | Significant reduction<br>(weaker than<br>bimatoprost) |           |
| Butaprost (EP2 agonist)        | 0.01 - 1                    | Notable promotion of growth                           | -         |

Table 3: Effect of Latanoprost on Retinal Cell Apoptosis and Signaling



| Treatment   | Cell Type                       | Endpoint<br>Measured            | Result                                              | Reference |
|-------------|---------------------------------|---------------------------------|-----------------------------------------------------|-----------|
| Latanoprost | R28 retinal<br>neuroglial cells | Apoptosis<br>(TUNEL assay)      | Significant reduction in apoptotic cells            |           |
| Latanoprost | R28 retinal<br>neuroglial cells | Caspase-3<br>activity           | Significant reduction in cleaved caspase-3          | _         |
| Latanoprost | R28 retinal<br>neuroglial cells | p44/p42 MAPK<br>phosphorylation | Significant increase in phosphorylated p44/p42 MAPK | _         |

## **Experimental Protocols**

The following are detailed protocols for key experiments involving the application of latanoprost to 3D eye organoid models, synthesized from the methodologies described in the cited literature.

## Protocol 1: 3D Orbital Fibroblast/Adipose-Derived Stem Cell Organoid Culture and Latanoprost Treatment

This protocol is adapted from studies on prostaglandin-associated periorbitopathy.

#### Materials:

- Human orbital fibroblasts (HOFs) or orbital adipose-derived stem cells (OASCs)
- Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
- · Adipogenic differentiation medium
- Ultra-low attachment culture plates



- Latanoprost stock solution (in DMSO)
- BODIPY staining solution
- Reagents for qPCR and immunofluorescence

#### Procedure:

- Cell Seeding: Seed HOFs or OASCs into ultra-low attachment plates at a desired density to allow for spheroid formation.
- Organoid Formation: Culture for several days until 3D spheroids/organoids are formed.
- Adipogenic Differentiation (if applicable): To model adipogenesis, switch to an adipogenic differentiation medium.
- Latanoprost Treatment:
  - $\circ$  Prepare working solutions of latanoprost in the appropriate culture medium at final concentrations ranging from 1 nM to 10  $\mu$ M.
  - Include a vehicle control (DMSO at the same final concentration as the highest latanoprost dose).
  - Replace the medium with the latanoprost-containing or vehicle control medium.
  - Culture for the desired duration (e.g., several days to weeks), with regular medium changes.
- Analysis:
  - Organoid Size: Measure the maximum cross-sectional area of the spheroids at different time points using bright-field microscopy and image analysis software.
  - Lipid Droplet Formation: Stain with BODIPY and visualize lipid droplets using confocal microscopy.



- Gene Expression: Extract RNA and perform qPCR to analyze the expression of adipogenic and ECM markers.
- Protein Expression: Perform immunofluorescence staining on organoid sections for ECM proteins.

## Protocol 2: Drug Permeation Study in a 3D Corneal Model

This protocol is based on a study evaluating latanoprost formulation permeation.

#### Materials:

- 3D human corneal tissue model (e.g., EpiCorneal™)
- Latanoprost formulations
- Transwell inserts
- HPLC system for latanoprost acid detection
- TEER (Transepithelial Electrical Resistance) meter

#### Procedure:

- Model Equilibration: Equilibrate the 3D corneal tissue model according to the manufacturer's instructions.
- Barrier Integrity Measurement: Measure the initial TEER to ensure the integrity of the corneal barrier.
- Drug Application: Apply a defined volume (e.g., 100  $\mu$ L) of the latanoprost formulation to the apical surface of the tissue.
- Sample Collection: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12 hours), collect samples from the basolateral compartment.



- HPLC Analysis: Analyze the collected samples using a validated HPLC method to quantify the concentration of latanoprost acid (the active form).
- Permeation Calculation: Plot the cumulative amount of permeated latanoprost acid versus time and calculate the apparent permeability coefficient (Papp).
- Final Barrier Integrity: Measure the TEER at the end of the experiment to assess any druginduced damage to the tissue barrier.

## Protocol 3: Assessing Neuroprotective Effects in Retinal Organoids

This protocol is a hypothetical adaptation for retinal organoids based on findings from 2D cell culture and diabetic animal models.

#### Materials:

- Mature 3D retinal organoids
- · Retinal organoid culture medium
- Apoptosis-inducing agent (e.g., staurosporine, high glucose)
- Latanoprost stock solution (in DMSO)
- Reagents for TUNEL assay, immunofluorescence (cleaved caspase-3, phospho-p44/p42 MAPK), and Western blotting.

#### Procedure:

- Organoid Culture: Culture mature retinal organoids according to established protocols.
- Induction of Apoptosis:
  - To model retinal degeneration, treat organoids with an apoptosis-inducing agent. For example, to model diabetic retinopathy, culture organoids in high glucose medium.
  - Include a negative control group with normal medium.



- Latanoprost Treatment:
  - Co-treat a subset of the apoptosis-induced organoids with latanoprost at various concentrations.
  - Include a vehicle control group.
- Analysis:
  - Apoptosis: Fix, section, and perform a TUNEL assay to quantify apoptotic cells.
  - Caspase-3 Activation: Perform immunofluorescence staining for cleaved caspase-3 on organoid sections.
  - MAPK Pathway Activation:
    - Immunofluorescence: Stain organoid sections for phosphorylated p44/p42 MAPK.
    - Western Blotting: Lyse organoids, extract protein, and perform Western blotting to quantify the ratio of phosphorylated to total p44/p42 MAPK.

# Visualizations Signaling Pathway



Click to download full resolution via product page

Caption: Latanoprost's neuroprotective signaling pathway.

### **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for testing latanoprost in retinal organoids.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Human Retinal Organoids Provide a Suitable Tool for Toxicological Investigations: A Comprehensive Validation Using Drugs and Compounds Affecting the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-D retina organoids: Building platforms for therapies of the future PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of topical latanoprost on optic nerve head circulation in rabbits, monkeys, and humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Latanoprost on Retinal Microcirculation in Glaucoma PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin F2α Agonists Negatively Modulate the Size of 3D Organoids from Primary Human Orbital Fibroblasts PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Latanoprost in 3D Eye Organoid Models: A Comprehensive Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665805#application-of-ataprost-in-3d-eye-organoid-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





